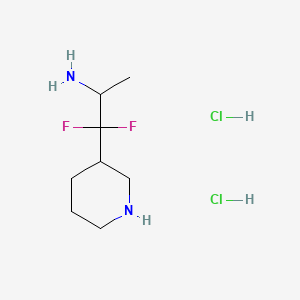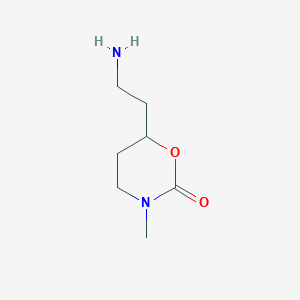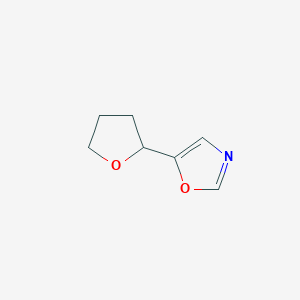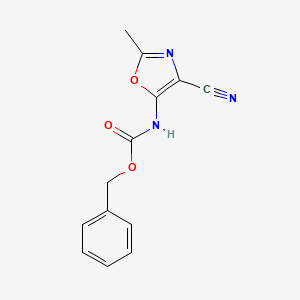![molecular formula C9H11Cl2N3S B15308604 1-[4-(Pyridin-3-yl)-1,3-thiazol-2-yl]methanamine dihydrochloride](/img/structure/B15308604.png)
1-[4-(Pyridin-3-yl)-1,3-thiazol-2-yl]methanamine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(Pyridin-3-yl)-1,3-thiazol-2-yl]methanamine dihydrochloride is a chemical compound that features a pyridine ring fused with a thiazole ring, connected to a methanamine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(Pyridin-3-yl)-1,3-thiazol-2-yl]methanamine dihydrochloride typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-aminopyridine with a thioamide under acidic conditions to form the thiazole ring. The resulting intermediate is then reacted with formaldehyde and ammonium chloride to introduce the methanamine group, followed by treatment with hydrochloric acid to yield the dihydrochloride salt .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves recrystallization or chromatography to obtain the compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions: 1-[4-(Pyridin-3-yl)-1,3-thiazol-2-yl]methanamine dihydrochloride undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form secondary amines using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: PhI(OAc)2 and TEMPO in mild conditions.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Halogens or sulfonyl chlorides in the presence of a base like pyridine.
Major Products:
Oxidation: Imines, nitriles.
Reduction: Secondary amines.
Substitution: Halogenated or sulfonylated derivatives.
Applications De Recherche Scientifique
1-[4-(Pyridin-3-yl)-1,3-thiazol-2-yl]methanamine dihydrochloride has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-[4-(Pyridin-3-yl)-1,3-thiazol-2-yl]methanamine dihydrochloride involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate biochemical pathways, leading to its observed biological effects . The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
- **1-(Pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methanamine dihydrochloride .
- **N-Methyl-1-(3-pyridin-4-ylisoxazol-5-yl)methanamine dihydrochloride .
- **(1-[1,3]Oxazolo[4,5-b]pyridin-2-yl-3-piperidinyl)methanamine dihydrochloride .
Comparison: 1-[4-(Pyridin-3-yl)-1,3-thiazol-2-yl]methanamine dihydrochloride is unique due to its specific combination of a pyridine and thiazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for specific research applications .
Propriétés
Formule moléculaire |
C9H11Cl2N3S |
|---|---|
Poids moléculaire |
264.17 g/mol |
Nom IUPAC |
(4-pyridin-3-yl-1,3-thiazol-2-yl)methanamine;dihydrochloride |
InChI |
InChI=1S/C9H9N3S.2ClH/c10-4-9-12-8(6-13-9)7-2-1-3-11-5-7;;/h1-3,5-6H,4,10H2;2*1H |
Clé InChI |
BIKQYYXRMKUBAM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CN=C1)C2=CSC(=N2)CN.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![((9-Chloro-3,4-dihydro-2h-benzo[b][1,4]dioxepin-7-yl)methyl)hydrazine](/img/structure/B15308533.png)

![2-{7-Oxaspiro[3.5]nonan-6-yl}acetic acid](/img/structure/B15308537.png)


![Methyl[2-(oxetan-2-yl)ethyl]amine](/img/structure/B15308555.png)




![6-Methyl-2-azabicyclo[2.2.1]heptan-6-ol hydrochloride](/img/structure/B15308589.png)
![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-octahydro-1H-isoindole-4-carboxylicacid](/img/structure/B15308600.png)
![({2-Methoxy-5-[(methylamino)methyl]phenyl}methyl)dimethylamine](/img/structure/B15308612.png)
